molecular formula C7H6BF3O3 B049041 3-(Trifluoromethoxy)phenylboronic acid CAS No. 179113-90-7

3-(Trifluoromethoxy)phenylboronic acid

Cat. No. B049041
M. Wt: 205.93 g/mol
InChI Key: UWDFWVLAHRQSKK-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)phenylboronic acid is a chemical compound studied for its diverse properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenylboronic acid moiety.

Synthesis Analysis

The synthesis of trifluoromethylphenylboronic acids involves complex chemical processes. Recent studies have explored different methods for synthesizing these compounds. For instance, the synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl) boric acid was achieved through a two-step process and characterized using various spectroscopic techniques (Li-xue Ma et al., 2023).

Molecular Structure Analysis

The molecular and crystal structures of trifluoromethylphenylboronic acids have been determined using single-crystal X-ray diffraction (XRD) methods. These compounds form hydrogen-bonded dimers with specific conformations, influenced by the position of the substituent on the phenyl ring (Jan T. Gozdalik et al., 2019).

Chemical Reactions and Properties

These compounds exhibit high resistance to protodeboronation reactions, a key characteristic in boronic acid chemistry. The introduction of the trifluoromethyl group impacts their reactivity and interaction with other chemical species (Jan T. Gozdalik et al., 2019).

Scientific Research Applications

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid has been studied for its antibacterial properties . The compound was evaluated against Escherichia coli and Bacillus cereus .
  • Methods of Application: The compound was characterized by 1H, 13C, 11B, and 19F NMR spectroscopy. The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
  • Results or Outcomes: The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic . Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli .

Synthesis of Biologically Active Compounds

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds .
  • Methods of Application: The compound is used in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .
  • Results or Outcomes: The compound has been used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

  • Scientific Field: Material Science
  • Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
  • Methods of Application: The compound was used in palladium-catalyzed cross-couplings .
  • Results or Outcomes: The synthesized compounds were used to create new types of liquid crystals .

Synthesis of o-Phenylphenols

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid has been used in the synthesis of o-phenylphenols .
  • Methods of Application: The compound was used in palladium-catalyzed cross-couplings .
  • Results or Outcomes: The synthesized o-phenylphenols were used as potent leukotriene B4 receptor agonists .

Synthesis of Fluorinated Building Blocks

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid is used in the synthesis of fluorinated building blocks .
  • Methods of Application: The compound is used in various reactions such as Suzuki-Miyaura Cross Coupling Reaction .
  • Results or Outcomes: The synthesized fluorinated building blocks are used in a wide range of applications .

Synthesis of Fluorination Reagents

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid is used in the synthesis of fluorination reagents .
  • Methods of Application: The compound is used in various reactions such as Suzuki-Miyaura Cross Coupling Reaction .
  • Results or Outcomes: The synthesized fluorination reagents are used in a wide range of applications .

properties

IUPAC Name

[3-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDFWVLAHRQSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370274
Record name 3-(Trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)phenylboronic acid

CAS RN

179113-90-7
Record name 3-(Trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
A Petz, G Péczely, Z Pintér, L Kollár - Journal of Molecular Catalysis A …, 2006 - Elsevier
… The Suzuki–Miyaura reaction of 1-iodo-cyclohexene and phenylboronic acid (or 3-trifluoromethoxy-phenylboronic acid) was investigated concerning the detailed analyses of the …
Number of citations: 30 www.sciencedirect.com
A Wang, Y Zhang, S Lu, WV Murray… - Journal of Heterocyclic …, 2010 - Wiley Online Library
An efficient and scalable synthesis of the potent CETP inhibitor, (2R,αS)‐3,4‐dihydro‐2‐[3‐(1,1,2,2‐tetrafluoroethoxy)phenyl]‐5‐[3‐(trifluoromethoxy)phenyl]‐α‐(trifluoromethyl)‐1(2H)‐…
Number of citations: 3 onlinelibrary.wiley.com
GH Kuo, T Rano, P Pelton, KT Demarest… - Journal of medicinal …, 2009 - ACS Publications
… A palladium-catalyzed Suzuki coupling reaction of 10 with 3-trifluoromethoxy-phenylboronic acid afforded 11. Using chiral HPLC to separate (2R)-11 from racemate 11, followed by N-…
Number of citations: 41 pubs.acs.org
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
E Nagy, Z Nagymihaly, L Kollar, M Fonyo… - …, 2023 - thieme-connect.com
Suzuki and Sonogashira coupling reactions of 3-iodo-2-phenylbenzofuran, leading to the corresponding 3-aryl- and 3-alkynyl derivatives, respectively, were carried out using a silica …
Number of citations: 1 www.thieme-connect.com
X Liu - 1999 - search.proquest.com
The objective of this research was to introduce a series of perfluoroalkyl groups onto the poly (phenylene oxide)(PPO) backbone in order to obtain good optical and dielectric properties. …
Number of citations: 0 search.proquest.com
A Nilsen, GP Miley, IP Forquer… - Journal of medicinal …, 2014 - ACS Publications
The historical antimalarial compound endochin served as a structural lead for optimization. Endochin-like quinolones (ELQ) were prepared by a novel chemical route and assessed for …
Number of citations: 118 pubs.acs.org
KF GM, LS LR, MZ MW, SD NA, SZ SL, UG TZ - researchgate.net
This invention relates to novel pharmaceutically-useful compounds, which compounds are useful as inhibitors of protein or lipid kinases (such as inhibitors of a member of the PlM family …
Number of citations: 0 www.researchgate.net
I Karakaya, K Rizwan, S Munir - ChemistrySelect, 2023 - Wiley Online Library
… By following this approach 1-iodo-cyclohexene was couple with 3-trifluoromethoxy-phenylboronic acid in existence of the palladium(0) catalyst generate in-situ from the reduction of Pd(II…
CC Ma, CM Zhang, LQ Tang, ZP Liu - European Journal of Medicinal …, 2018 - Elsevier
PI3Kδ and PI3Kγ regulate immune cell signaling. Selective PI3Kδ or PI3Kγ inhibitors and dual PI3Kδ/γ inhibitors have the potential for the treatment of immune cell-mediated diseases …
Number of citations: 22 www.sciencedirect.com

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